
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamine is an essential amino acid that plays a critical role in cancer cell metabolism. Cancer cells require high levels of glutamine to support their rapid growth and proliferation. By inhibiting glutaminase, 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide deprives cancer cells of this essential nutrient, leading to cell death.
Biochemical and Physiological Effects
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide has been shown to reduce the levels of glutamate and other metabolites in cancer cells. This reduction in metabolites leads to a decrease in the activity of several signaling pathways that are essential for cancer cell survival and proliferation. 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide has also been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide is its selectivity for glutaminase. This selectivity reduces the risk of off-target effects and toxicity. 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide is also well-tolerated in preclinical models, with no significant adverse effects observed. However, one limitation of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide is its poor solubility, which can make it challenging to administer in vivo.
Orientations Futures
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide has shown significant promise as a therapeutic agent for the treatment of cancer. However, there are still several areas that require further investigation. Some of the future directions for 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide research include:
1. Investigating the efficacy of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide in combination with other anticancer drugs.
2. Developing new formulations of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide to improve its solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide in human subjects.
4. Investigating the role of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide in other diseases, such as metabolic disorders and neurodegenerative diseases.
5. Developing new inhibitors of glutaminase based on the structure of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide.
Conclusion
In conclusion, 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide is a potent and selective inhibitor of glutaminase that has shown significant promise as a therapeutic agent for the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions for 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide include investigating its efficacy in combination with other anticancer drugs, developing new formulations, studying its pharmacokinetics and pharmacodynamics in humans, investigating its role in other diseases, and developing new inhibitors based on its structure.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide involves the reaction between 2-methylbut-2-ene-1-sulfonyl chloride and 2-cyanobenzenamine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. The yield of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide is approximately 70%, and the purity is greater than 98%.
Applications De Recherche Scientifique
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide has been extensively studied in preclinical models of cancer, including breast, lung, pancreatic, and renal cell carcinoma. In vitro studies have shown that 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In vivo studies have demonstrated that 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide can reduce tumor growth and increase survival rates in animal models of cancer.
Propriétés
IUPAC Name |
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-4-12(2,3)14-17(15,16)11-8-6-5-7-10(11)9-13/h5-8,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYWHPVGFYCXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)
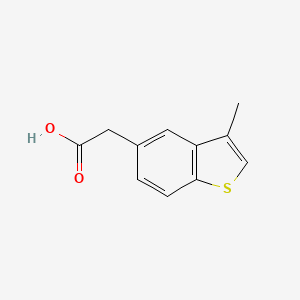
![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)

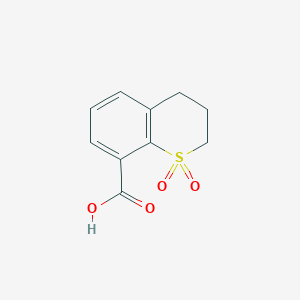
![N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)

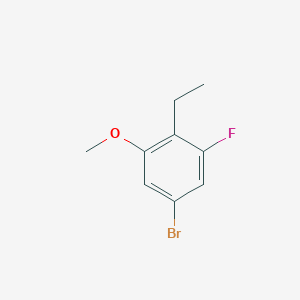
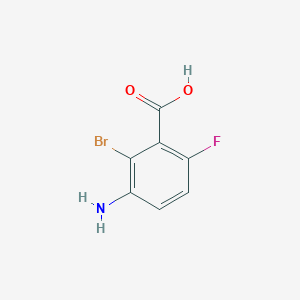
![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)
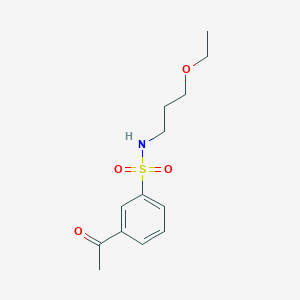
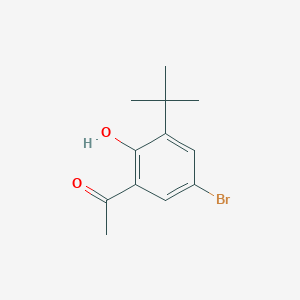
![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)